XMD-17-51 Trifluoroacetate

Vue d'ensemble

Description

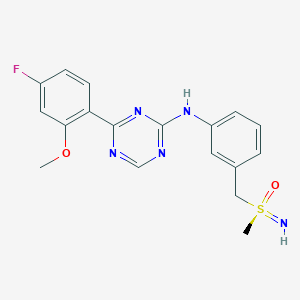

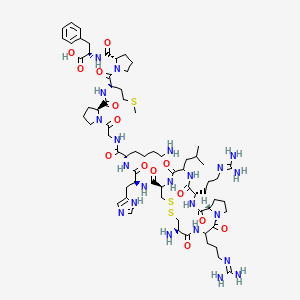

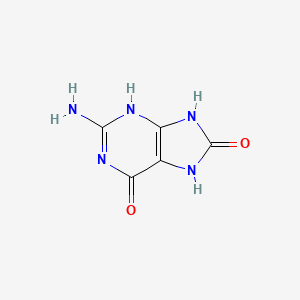

XMD-17-51 (TFA) est un composé de pyrimido-diazépinone connu pour sa capacité à moduler les protéines kinases. Ce composé est principalement utilisé dans la recherche scientifique et a montré un potentiel dans le traitement de diverses maladies et affections en ciblant plusieurs protéines kinases .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de XMD-17-51 (TFA) implique plusieurs étapes, notamment la formation du noyau de pyrimido-diazépinone. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et nécessitent un contrôle précis de la température pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle

Analyse Des Réactions Chimiques

Types de réactions

XMD-17-51 (TFA) subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant XMD-17-51 (TFA) comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions de ces réactions nécessitent souvent des températures contrôlées et des solvants spécifiques pour garantir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions de XMD-17-51 (TFA) dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Ces produits sont généralement des dérivés du composé d'origine, avec des modifications au noyau de pyrimido-diazépinone .

Applications de la recherche scientifique

XMD-17-51 (TFA) a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier la modulation des protéines kinases.

Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que le cancer et les troubles neurologiques.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques

Mécanisme d'action

XMD-17-51 (TFA) exerce ses effets en modulant les protéines kinases, qui sont des enzymes qui jouent un rôle crucial dans la signalisation cellulaire. Le composé cible plusieurs kinases, notamment MPS1 (TTK), ERK5 (BMK1, MAPK7), la polo kinase 1, 2, 3 ou 4, Ack1, Ack2, Abl, DCAMKL1, ABL1, les mutants d'Abl, DCAMKL2, ARK5, BRK, MKNK2, FGFR4, TNK1, PLK, ULK2, PRKD1, PRKD2, PRKD3, ROS1, RPS6KA6, TAOK1, TAOK3, TNK2, Bcr-Abl, GAK, cSrc, TPR-Met, Tie2, MET, FGFR3, Aurora, Axl, Bmx, BTK, c-kit, CHK2, Flt3, MST2, p70S6K, PDGFR, PKB, PKC, Raf, ROCK-H, Rsk1, SGK, TrkA, TrkB et TrkC .

Applications De Recherche Scientifique

XMD-17-51 (TFA) has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study protein kinase modulation.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

Industry: Utilized in the development of new drugs and therapeutic agents

Mécanisme D'action

XMD-17-51 (TFA) exerts its effects by modulating protein kinases, which are enzymes that play a crucial role in cellular signaling. The compound targets multiple kinases, including MPS1 (TTK), ERK5 (BMK1, MAPK7), polo kinase 1, 2, 3, or 4, Ack1, Ack2, Abl, DCAMKL1, ABL1, Abl mutants, DCAMKL2, ARK5, BRK, MKNK2, FGFR4, TNK1, PLK, ULK2, PRKD1, PRKD2, PRKD3, ROS1, RPS6KA6, TAOK1, TAOK3, TNK2, Bcr-Abl, GAK, cSrc, TPR-Met, Tie2, MET, FGFR3, Aurora, Axl, Bmx, BTK, c-kit, CHK2, Flt3, MST2, p70S6K, PDGFR, PKB, PKC, Raf, ROCK-H, Rsk1, SGK, TrkA, TrkB, and TrkC .

Comparaison Avec Des Composés Similaires

Composés similaires

XMD-17-51 : La forme non trifluoroacétate du composé.

Chlorhydrate de N,N-Didesethyl Sunitinib : Un puissant inhibiteur de l'AMPK.

Danthron : Un produit naturel qui régule le métabolisme du glucose et des lipides en activant l'AMPK.

Acide flufénamique : Un dérivé de l'acide anthranilique possédant des propriétés analgésiques, anti-inflammatoires et antipyrétiques

Unicité

XMD-17-51 (TFA) est unique en raison de sa capacité à moduler une large gamme de protéines kinases, ce qui en fait un outil précieux dans la recherche scientifique. Sa forme trifluoroacétate améliore sa solubilité et sa stabilité, ce qui est avantageux pour diverses applications expérimentales .

Propriétés

IUPAC Name |

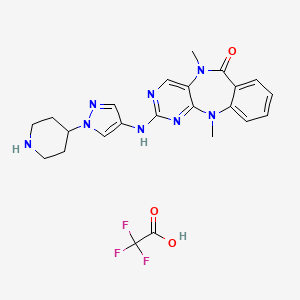

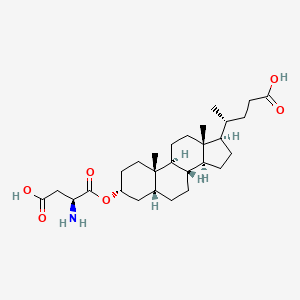

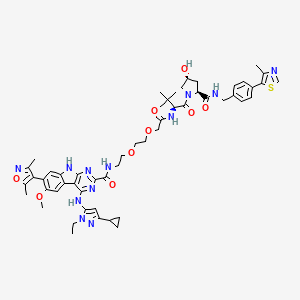

5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N8O.C2HF3O2/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15;3-2(4,5)1(6)7/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEQZCVFZRUKMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25F3N8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride](/img/structure/B8075324.png)